Minozac

Pharmacokinetics CNS Drug Delivery Blood-Brain Barrier

Neuroinflammation researchers require a validated, brain-penetrant tool compound with reproducible pharmacology. Minozac (dihydrochloride, ≥95%) meets this need: - Brain:blood ratio 1.5, oral bioavailability ensures reliable CNS exposure. - Selectively suppresses proinflammatory cytokines without p38 MAPK inhibition, reducing off-target risk. - Established dosing (5 mg/kg i.p.) in TBI models provides a benchmark for novel agent comparison. Supplied with analytical documentation for immediate preclinical use.

Molecular Formula C19H22Cl2N6
Molecular Weight 405.327
CAS No. 924909-75-1
Cat. No. B583148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinozac
CAS924909-75-1
Synonyms4-Methyl-6-phenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-pyridazine Dihydrochloride; 
Molecular FormulaC19H22Cl2N6
Molecular Weight405.327
Structural Identifiers
SMILESCC1=CC(=NN=C1N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C19H20N6.2ClH/c1-15-14-17(16-6-3-2-4-7-16)22-23-18(15)24-10-12-25(13-11-24)19-20-8-5-9-21-19;;/h2-9,14H,10-13H2,1H3;2*1H
InChIKeyCSGQAXNJZHDONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minozac: CNS-Penetrant Neuroinflammation Modulator


Minozac (MW151; MW01-2-151SRM) is a synthetic small molecule of the pyridazine class , characterized as an orally bioavailable and brain-penetrant suppressor of injury- or disease-induced upregulation of proinflammatory cytokines [1]. The compound is currently under clinical investigation for Alzheimer's disease (Phase 1) and has demonstrated preclinical efficacy across models of traumatic brain injury, epilepsy, and multiple sclerosis [2][3]. Minozac is supplied as the dihydrochloride salt (molecular weight: 405.32 g/mol) and is distinct from classical kinase inhibitors due to its target-agnostic, functional modulation of glial activation [4].

Minozac: Differentiation from Alternative Modulators


Minozac occupies a unique position among neuroinflammation-targeting compounds due to its combination of robust brain penetration (brain:blood ratio of 1.5) [1], oral bioavailability [2], and functional selectivity for suppressing proinflammatory cytokines without affecting anti-inflammatory mediators [3]. Unlike classical p38 MAPK inhibitors such as Minokine, which directly inhibit kinase activity and may carry broader off-target liabilities [4], Minozac acts through a target-agnostic mechanism that restores glial homeostasis [5]. Furthermore, the structurally related GIBH130 was developed as a second-generation derivative precisely because Minozac's efficacy left room for improvement [6], underscoring that even close analogs cannot replicate its established preclinical validation across multiple CNS disease models. These differentiating factors make Minozac the reference standard for studies requiring a well-characterized, CNS-penetrant anti-neuroinflammatory tool compound.

Minozac: Quantitative Comparative Evidence


Superior Brain Penetration Profile

Minozac demonstrates a brain:blood peak concentration ratio of 1.5, indicating active or preferential accumulation in CNS tissue relative to plasma [1]. This ratio exceeds the typical range observed for many CNS-active small molecules, which often exhibit ratios below 1.0 due to efflux transporter activity. The high ratio supports the compound's observed in vivo efficacy across multiple neuroinflammation models [2].

Pharmacokinetics CNS Drug Delivery Blood-Brain Barrier

CYP2D6 Non-Substrate Status vs. Minaprine

Minozac is not a substrate of CYP2D6, a polymorphic enzyme responsible for variable drug metabolism and a critical 'Go/No Go' criterion in CNS drug development [1]. In contrast, the structurally related CNS drug minaprine is a CYP2D6 substrate [2]. This difference was elucidated through analog synthesis and CYP2D6 enzyme kinetic analyses, which demonstrated that discrete modifications to the R3 position amines can interconvert substrate status [3].

Drug Metabolism CYP2D6 Polymorphism ADME-Tox

In Vivo Efficacy in Traumatic Brain Injury

In a murine closed-skull cortical impact model of traumatic brain injury (TBI), post-injury administration of Minozac at 5 mg/kg (i.p.) at 3h and 9h post-TBI significantly attenuated the acute increase in proinflammatory cytokines and chemokines, reduced astrocyte activation, and prevented cerebral edema (no significant increase in brain water content) [1]. The same dosing regimen improved long-term neurologic outcomes and Y-maze performance over a 28-day recovery period [2].

Traumatic Brain Injury Neuroinflammation Cytokine Storm

Mechanistic Differentiation from Minokine

Minozac and Minokine are two lead compounds developed in parallel that work through different molecular pathways to suppress proinflammatory cytokine overproduction by activated glia [1]. Minokine is a direct inhibitor of p38α MAPK [2], whereas Minozac's target remains undisclosed and is described as a 'functional restorer' of glial homeostasis that does not block anti-inflammatory cytokines [3]. In an MPTP-induced Parkinson's disease model, Minokine failed to show significant changes in cortical IL-1 and IL-6 levels or behavioral outcomes [4], whereas Minozac has demonstrated consistent efficacy across Alzheimer's, TBI, and epilepsy models [5].

Mechanism of Action p38 MAPK Glial Modulation

Metabolic Stability vs. Minaprine

In human liver microsome stability assays, Minozac exhibited superior metabolic stability compared to the clinical CNS drug minaprine [1]. Specifically, Minozac retained a significantly higher percentage of parent compound after incubation, whereas minaprine was rapidly metabolized (p < 0.01 vs. time 0) [2]. This enhanced stability contributes to Minozac's favorable oral bioavailability and sustained brain exposure [3].

Metabolic Stability Human Liver Microsomes ADME

Proinflammatory Cytokine Selectivity

Minozac selectively suppresses injury- or disease-induced upregulation of proinflammatory cytokines (IL-1β, TNFα, S100B) and chemokines without blocking the production or function of anti-inflammatory cytokines [1]. This functional selectivity distinguishes it from broad-spectrum anti-inflammatory agents that may interfere with beneficial reparative glial responses [2].

Cytokine Selectivity Immunomodulation Glial Homeostasis

Minozac: Validated Research Applications


Traumatic Brain Injury Efficacy

Minozac is a validated reference compound for TBI studies requiring suppression of the acute neuroinflammatory cascade. The established dosing regimen of 5 mg/kg (i.p.) at 3h and 9h post-injury in murine models provides a reproducible baseline for comparing novel therapeutic candidates. Key outcome measures include attenuation of proinflammatory cytokine/chemokine levels, reduction in astrocyte activation, prevention of cerebral edema, and improvement in long-term neurobehavioral function (Y-maze performance over 28 days) [7]. This scenario leverages Minozac's documented brain penetration (brain:blood ratio 1.5) and functional selectivity for proinflammatory cytokines [8].

Alzheimer's Disease Transgenic Models

Minozac serves as a CNS-penetrant, orally bioavailable tool for investigating the role of glial activation and proinflammatory cytokine upregulation in Alzheimer's disease progression. In APP/PS1 transgenic mice, early-stage Minozac treatment normalized proinflammatory cytokine production and attenuated synaptic dysfunction without affecting amyloid plaque load [7]. This scenario is particularly valuable for studies aiming to dissect neuroinflammation-dependent vs. amyloid-dependent pathology mechanisms [8].

Epilepsy & Seizure Susceptibility Models

Minozac has demonstrated efficacy in preventing increased seizure susceptibility following traumatic brain injury in a 'two-hit' model [7]. Post-TBI Minozac treatment suppressed the enhanced susceptibility to electroconvulsive shock-induced seizures, indicating a direct link between glial activation, proinflammatory cytokine production, and seizure threshold modulation. Researchers investigating post-traumatic epileptogenesis or inflammation-driven seizure disorders can employ Minozac as a tool to mechanistically probe the glial contribution to hyperexcitability [8].

Multiple Sclerosis & CNS Demyelination Models

In the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, Minozac treatment significantly decreased clinical disease severity, reduced CNS CCL2 expression, and diminished macrophage accumulation in the CNS [7]. This scenario is ideal for studies examining the role of proinflammatory cytokine-driven chemokine cascades in immune cell recruitment to the CNS, and for benchmarking novel therapeutics targeting neuroinflammatory components of demyelinating disease [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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